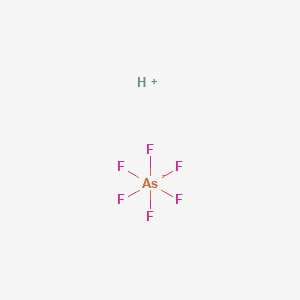

Arsenat(1-), Hexafluoro-, Wasserstoff (1:1)

Übersicht

Beschreibung

Hexafluoroarsenate(1-), hydrogen (1:1), is a chemical species that has been identified in industrial process waters, particularly in fluoride-rich environments. It is a significant component of the total arsenic present in such waters and is known for its resistance to removal by common treatment methods like iron hydroxide co-precipitation .

Synthesis Analysis

The synthesis of related fluorinated metal arsenates has been achieved under hydrothermal conditions. For instance, organically templated metal arsenates with layer structures have been synthesized and characterized, indicating the possibility of creating complex structures involving arsenate ions . Additionally, a three-dimensional inorganic-organic hybrid fluorinated-iron(III) arsenate has been reported, which was synthesized hydrothermally, demonstrating the versatility of hydrothermal synthesis in producing novel arsenate materials .

Molecular Structure Analysis

The molecular structures of fluorinated metal arsenates have been extensively studied using techniques such as single-crystal X-ray diffraction, magnetic susceptibility, Mössbauer spectroscopy, and NMR spectroscopy. These studies reveal that the structures consist of infinite chains and layers formed by metal ions and arsenate tetrahedra, with organic cations often playing a role in the overall framework stability .

Chemical Reactions Analysis

While specific chemical reactions of hexafluoroarsenate(1-), hydrogen (1:1), are not detailed in the provided papers, the related compounds exhibit interesting magnetic properties and resistance to certain environmental remediation techniques. For example, the presence of Fe(III) in the fluorinated metal arsenates contributes to their magnetic properties, as indicated by isotropic ESR spectra and antiferromagnetic ordering at low temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroarsenate(1-), hydrogen (1:1), and related compounds are complex. The determination of hexafluoroarsenate in waters has been achieved using anion-exchange chromatography coupled to inductively coupled plasma-mass spectrometry, which underscores the compound's stability and the need for specific analytical methods to detect it . The local structure of hydrous ferric arsenate, a related compound, has been probed using multiple scattering analysis, DFT calculations, and vibrational spectroscopy, revealing insights into the coordination numbers and atomic distances within these materials .

Wissenschaftliche Forschungsanwendungen

Industrielle chemische Synthese

Hexafluoroarsenat(1-);hydron: wird bei der Synthese komplexer chemischer Verbindungen verwendet. Seine Reaktivität wird genutzt, um Arsen in verschiedene molekulare Strukturen einzuführen, was für die Entwicklung neuer Materialien und Chemikalien entscheidend sein kann .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird Hexafluoroarsenat(1-);hydron für die Synthese von Arzneimitteln auf Arsenbasis untersucht. Seine potenziellen Anwendungen umfassen die Entwicklung von Verbindungen zur Behandlung bestimmter Krebsarten, bei denen Arsenverbindungen eine Wirksamkeit gezeigt haben .

Umweltreinigung

Diese Verbindung wird für ihren Einsatz in Umweltreinigungsprozessen untersucht. Seine starke Affinität zu organischer Materie und Metallen kann genutzt werden, um giftige Stoffe von kontaminierten Standorten zu entfernen und so zur Reinigung von Industrieabfällen beizutragen .

Analytische Chemie

Hexafluoroarsenat(1-);hydron: spielt in der analytischen Chemie eine Rolle als Reagenz für den Nachweis und die Quantifizierung verschiedener Stoffe. Seine einzigartigen Eigenschaften ermöglichen eine hohe Empfindlichkeit und Spezifität bei der Analyse komplexer Gemische .

Energiespeichersysteme

Die Forschung an Energiespeichersystemen hat den Einsatz von Hexafluoroarsenat(1-);hydron in Batterietechnologien untersucht. Seine elektrochemischen Eigenschaften können zur Entwicklung von Batterien mit höheren Energiedichten und verbesserter Leistung beitragen .

Materialwissenschaften

In der Materialwissenschaft wird Hexafluoroarsenat(1-);hydron verwendet, um die Eigenschaften von Materialien zu modifizieren, z. B. die Erhöhung der thermischen Stabilität oder der elektrischen Leitfähigkeit. Dies kann zu Fortschritten bei der Herstellung von Spezialmaterialien für verschiedene industrielle Anwendungen führen .

Safety and Hazards

“Arsenate(1-), hexafluoro-, hydrogen (1:1)” may cause cancer and is toxic if swallowed or inhaled . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored locked up and in a well-ventilated place .

Eigenschaften

IUPAC Name |

hexafluoroarsenic(1-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6/c2-1(3,4,5,6)7/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENAVJHBLNXNHN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884956 | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.9200 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17068-85-8 | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17068-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017068858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)